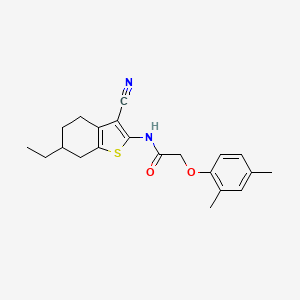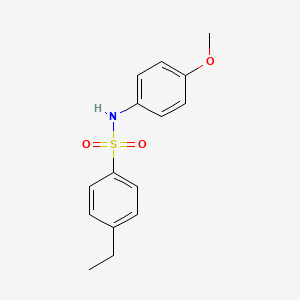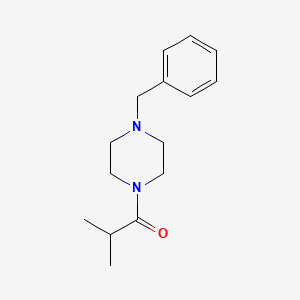![molecular formula C19H20N4O6 B10979396 2-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 4-propoxybenzoate](/img/structure/B10979396.png)
2-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 4-propoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its full chemical name is 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose .
- The compound is commonly used to directly monitor glucose uptake in live cells and tissues, making it an indicator of cellular vitality.
- Additionally, it serves as a local contrast reagent for detecting tumor formation .
2-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethyl 4-propoxybenzoate: , is a fluorescent derivative of glucose.
Preparation Methods
- The reaction yields the desired fluorescent glucose analog, 2-NBDG.
Synthetic Route: 2-NBDG is synthesized by reacting D-glucosamine with an inexpensive compound called .
Chemical Reactions Analysis
Reactions: 2-NBDG can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary product formed from these reactions is modified 2-NBDG with altered functional groups.
Scientific Research Applications
Chemistry: Used as a fluorescent indicator for direct glucose uptake measurement in cells.
Biology: Enables the study of glucose metabolism and cellular vitality.
Medicine: Investigated in insulin resistance studies and other metabolic processes.
Industry: Applied in in vivo imaging experiments related to epileptic activity.
Mechanism of Action
Targets: 2-NBDG primarily interacts with glucose transporters (GLUTs) on cell membranes.
Pathways: It enters cells via GLUT-mediated transport and undergoes intracellular phosphorylation, trapping it inside the cell.
Fluorescence: The compound fluoresces when excited at approximately 465 nm and emits light at 540 nm, allowing detection using optical filters.
Comparison with Similar Compounds
Uniqueness: 2-NBDG’s uniqueness lies in its specific fluorescent properties and its direct correlation to glucose uptake.
Similar Compounds: While 2-NBDG is widely used, other glucose analogs like 6-NBDG also exist for similar purposes.
Properties
Molecular Formula |
C19H20N4O6 |
|---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl 4-propoxybenzoate |
InChI |
InChI=1S/C19H20N4O6/c1-3-11-27-14-6-4-13(5-7-14)19(24)28-12-10-22(2)15-8-9-16(23(25)26)18-17(15)20-29-21-18/h4-9H,3,10-12H2,1-2H3 |
InChI Key |
OAZXHHADZPEYRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OCCN(C)C2=CC=C(C3=NON=C23)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1H-indol-6-yl)furan-2-carboxamide](/img/structure/B10979323.png)
![Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10979336.png)
![5-[(4-chlorobenzyl)oxy]-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyran-2-carboxamide](/img/structure/B10979351.png)
![5-Benzyl-2-{[(3,4-dichlorophenyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B10979353.png)
![2-[(4-methoxyphenoxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B10979359.png)
![7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B10979361.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B10979369.png)


![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methyl-1H-indol-1-yl)propanamide](/img/structure/B10979378.png)
![N-[4-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide](/img/structure/B10979386.png)
![2-(2,4-dichlorophenoxy)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10979388.png)
